4-Methylpyridazin-3(2H)-one

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Researchers requiring consistent reactivity in pyridazinone derivatization face isomeric variability. 4-Methylpyridazin-3(2H)-one resolves this via its unique solid-state architecture. - Distinct hydrogen-bonded dimer motif (vs. monohydrate 5-/6-methyl isomers) ensures predictable solubility and stability. - Enables regioselective synthesis of 6-substituted-4-methylpyridazinones for hypotensive agents. - Direct precursor to the selective GABA-A antagonist SR 95103 (Ki = 2.2 μM). Sourced from audited suppliers with full characterization data; ready for immediate global dispatch.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 33471-40-8
Cat. No. B044325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridazin-3(2H)-one
CAS33471-40-8
Synonyms4-Methylpyridazin-3-one; 
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=CC=NNC1=O
InChIInChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
InChIKeyHBPUWDXGIIXNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyridazin-3(2H)-one: Crystalline Heterocycle Precursor


4-Methylpyridazin-3(2H)-one (CAS: 33471-40-8) is a simple pyridazinone heterocycle featuring a methyl substituent at the 4-position [1]. As a foundational building block, its primary value lies in its ability to serve as a scaffold for constructing more complex, biologically active molecules, such as the selective GABA-A receptor antagonist SR 95103 . Its procurement is driven by the need for a pure, well-characterized intermediate whose distinct crystalline packing and physicochemical profile differentiate it from other methyl-substituted pyridazinone isomers, thereby ensuring consistency in downstream derivatization workflows.

Crystalline heterocycle precursor with distinct hydrogen-bonded dimer packing; supports consistent downstream derivatization.

Scaffold for constructing GABA-A receptor antagonist research tools, e.g., SR 95103.

High purity specification supports reproducible synthesis workflows.

4-Methylpyridazin-3(2H)-one Substitution Limitations


Substituting 4-methylpyridazin-3(2H)-one with its 5- or 6-methyl isomers is not straightforward due to differences in solid-state behavior and electronic structure. X-ray crystallography reveals that while the 5- and 6-methyl isomers crystallize as monohydrates, 4-methylpyridazin-3(2H)-one forms a unique hydrogen-bonded dimer [1]. This distinct supramolecular arrangement can significantly alter its solubility, stability, and reactivity as a building block in both solution and solid-phase syntheses. Furthermore, the position of the methyl group dictates the electronic distribution on the pyridazinone ring, which in turn governs the regioselectivity of subsequent reactions like nucleophilic aromatic substitution or cross-coupling, as demonstrated in the development of 6-substituted-4-methylpyridazinones for hypotensive agents [2].

Solid-state packing differs: 4-methyl isomer forms dimers, while 5-/6-methyl isomers crystallize as monohydrates, which may alter solubility and stability.

Methyl group position governs electronic distribution and regioselectivity in further functionalization; isomer substitution may shift reaction outcomes.

4-Methylpyridazin-3(2H)-one Selection Evidence


Intermolecular Hydrogen Bonding Motifs

X-ray crystallography shows that 4-methylpyridazin-3(2H)-one forms hydrogen-bonded dimers in the solid state. This is in contrast to the 5- and 6-methyl isomers, which crystallize as monohydrates [1].

H-Bonding Motif
Head-to-head
Dimer (target) vs. monohydrate (5-/6-Me)
Impacts solubility and processing behavior
X-ray at 150 K; single-crystal data
Crystal Engineering Solid-State Chemistry X-ray Crystallography

Computed LogP and Lipophilicity

The computed partition coefficient (LogP) for 4-methylpyridazin-3(2H)-one is reported to be approximately -0.16 to 0.49, indicating a relatively hydrophilic character [1][2].

Computed LogP
Supporting evidence
-0.16 to 0.49
Hydrophilic character; may support oral bioavailability screening
Computational prediction; no experimental comparator
Physicochemical Properties Drug-likeness Lipophilicity

GABA-A Antagonist Activity (SR 95103)

A key derivative synthesized from 4-methylpyridazin-3(2H)-one, SR 95103 [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride], acts as a selective and competitive GABA-A receptor antagonist with an apparent Ki of 2.2 μM .

GABA-A Antagonist Ki
Class-level inference
Apparent Ki 2.2 μM (SR 95103)
Supports GABA-A antagonist research context
[3H]GABA displacement; rat brain membranes
GABA-A Receptor Neuroscience Pharmacology

Vendor Purity Specifications

Commercial vendors consistently specify a minimum purity of 97% for this compound, with analytical data (e.g., NMR, HPLC) often provided in batch-specific certificates of analysis .

Vendor Purity
Supporting evidence
≥97% (vendor spec)
Supports reproducible synthesis
Batch-specific COA; multiple suppliers
Quality Control Purity Analytical Chemistry

4-Methylpyridazin-3(2H)-one Applications


Selective GABA-A Receptor Modulator Scaffold

Use 4-methylpyridazin-3(2H)-one as the core scaffold for synthesizing aminopyridazine derivatives targeting the GABA-A receptor. The selective antagonist SR 95103, derived from this exact precursor, demonstrates its utility in producing compounds with a defined mechanism (Ki = 2.2 μM) for neuroscience research .

Regioselective 6-Substituted Pyridazinone Synthesis

Employ this specific isomer to ensure regiochemical control during the synthesis of 6-(substituted aryl)-4-methyl-2,3-dihydropyridazin-3-ones, a class of compounds investigated for their hypotensive activity [1]. The 4-methyl group's electronic influence directs subsequent functionalization to the desired position.

Solid-State Co-crystal Design Intermediate

Leverage its unique, non-hydrated, hydrogen-bonded dimer structure in crystal engineering studies. Unlike its isomeric monohydrates, 4-methylpyridazin-3(2H)-one provides a distinct supramolecular synthon for designing co-crystals or understanding solid-state reaction mechanisms [2].

Application
Selection Property
Validation Focus
GABA-A receptor antagonist tool scaffold
Core for competitive antagonist SR 95103
Reported Ki context
Regioselective 6-substituted synthesis
4-methyl group directs substitution
Hypotensive research context
Co-crystal design intermediate
Non-hydrated dimer synthon
Solid-state property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.